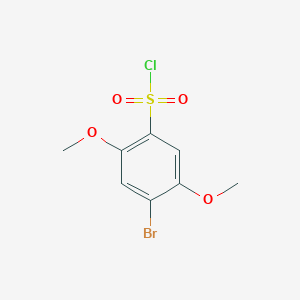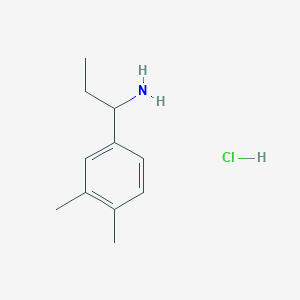![molecular formula C21H35BrN2O3Si B1522516 1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1299607-47-8](/img/structure/B1522516.png)
1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
The compound contains a tert-butyldimethylsilyl (TBDMS) group . This group is commonly used in organic synthesis as a protecting group for alcohols . It can be introduced using TBDMS chloride in the presence of a base .
Synthesis Analysis
The synthesis of TBDMS-protected alcohols typically involves the reaction of an alcohol with TBDMS chloride in the presence of a base . The reaction is usually carried out in an aprotic solvent such as dichloromethane .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tertiary butyl group and two methyl groups . When attached to an alcohol, it forms a silyl ether .Chemical Reactions Analysis
TBDMS-protected alcohols can participate in a variety of chemical reactions. They can act as alkylating agents, and they can also be converted back into alcohols by treatment with acids .Physical and Chemical Properties Analysis
TBDMS chloride is a white solid with a melting point of 86-89°C and a boiling point of 128°C . It is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Gold-Catalyzed Synthesis of Novel Heterocycles
A gold-catalyzed approach facilitated the construction of novel heterocycles incorporating similar tert-butyldimethylsilyl (TBS) protective groups. This method showcases the versatility of gold catalysis in synthesizing complex organic structures, potentially applicable for derivatives of the compound (Yan-Xue Zhang et al., 2020).
Development of Hydroxyl Protection Agents
Research on the development of chemical agents for the protection of hydroxyl groups emphasizes the importance of such methodologies in the synthesis of complex molecules. The tert-butyldimethylsilyl (TBS) group, for instance, is highlighted for its stability and ease of removal, crucial for the synthesis of compounds with delicate functional groups (E. Corey & A. Venkateswarlu, 1972).
Synthesis and Application of Thiadiazolotriazinones
The synthesis of novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones demonstrates the application of tert-butyl and silyl groups in medicinal chemistry. Some derivatives exhibited moderate larvicidal and antibacterial activities, suggesting the potential of structurally complex molecules for bioactive applications (P. Castelino et al., 2014).
Palladium-Catalyzed Cascade Reactions
The use of palladium catalysis in intra-intermolecular cascade reactions to produce complex organic structures, including those with silyl protective groups, underscores the potential of palladium-mediated methodologies in constructing molecules similar to the compound of interest (A. Demircan, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[7-bromo-6-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BrN2O3Si/c1-20(2,3)19(25)24-11-13-26-18-17(24)14-15(22)16(23-18)10-9-12-27-28(7,8)21(4,5)6/h14H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGZPIBYWCLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=NC(=C(C=C21)Br)CCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BrN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101754 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-47-8 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)
![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)
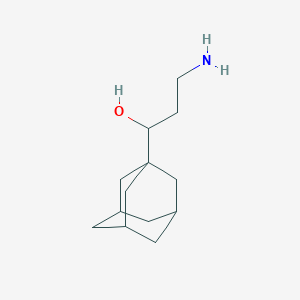
![tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)
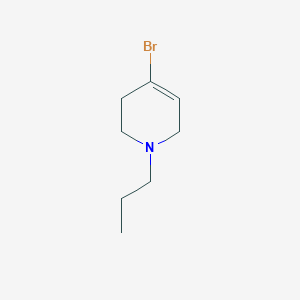

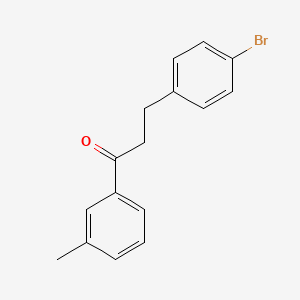
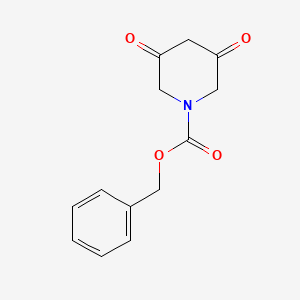

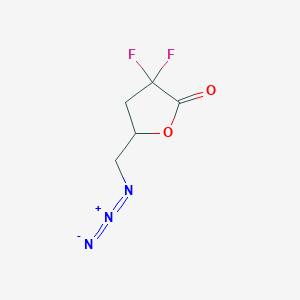
![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)
